1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

Lipophilicity LogP Drug Design

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid (CAS 452088-70-9) is an N1-aryl-2-methylbenzimidazole-5-carboxylic acid derivative with a molecular formula of C17H16N2O3 and a molecular weight of 296.32 g/mol. The benzimidazole-5-carboxylic acid scaffold is a recognized privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and its capacity for further derivatization.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B13633646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C
InChIInChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21)
InChIKeyBJLFXAZHVHRXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid (CAS 452088-70-9)


1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid (CAS 452088-70-9) is an N1-aryl-2-methylbenzimidazole-5-carboxylic acid derivative with a molecular formula of C17H16N2O3 and a molecular weight of 296.32 g/mol. The benzimidazole-5-carboxylic acid scaffold is a recognized privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and its capacity for further derivatization [1]. The compound incorporates an ortho-ethoxy substituent on the N1-phenyl ring, introducing a moderate increase in lipophilicity and conformational flexibility relative to its methoxy analog . Publicly available HTS data indicate that the compound has been screened in multiple biochemical and cell-based assays, including a HepG2 cytotoxicity counterscreen and a regulator of G-protein signaling 4 (RGS4) interaction assay, suggesting its utility as a starting point for hit-to-lead optimization programs .

1
Hit-to-Lead Scaffold Benzimidazole-5-carboxylic acid privileged structure supports derivatization and SAR exploration.
2
Controlled Lipophilicity & Conformation Ortho-ethoxy group provides incremental flexibility while maintaining moderate lipophilicity for cell-based screening.
3
HTS Annotated Scaffold Reported activity in RGS4 and µ-opioid receptor primary assays enables target-focused library design.

Why Generic Substitution Fails for 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid


Within the N1-aryl-2-methylbenzimidazole-5-carboxylic acid chemotype, even minor alterations to the N1-aryl substituent can produce measurable shifts in logP, molecular weight, and bioassay activity profiles. The ortho-ethoxy group in the target compound confers a computed XLogP3 of 3.4 and a molecular weight of 296.32 Da, while the nearest commercial analog—the ortho-methoxy derivative—exhibits a logP of 3.48 and a molecular weight of 282.29 Da [1]. These differences, although numerically modest, can influence passive permeability, metabolic stability, and target engagement in cell-based assays, making direct interchange without re-optimization unreliable. Furthermore, high-throughput screening data show that this specific ethoxy-bearing scaffold generates activity in RGS4 and mu-opioid receptor assays, whereas no equivalent data are publicly available for the methoxy counterpart, precluding any assumption of identical biological behavior .

Lipophilicity May Not Translate

Near-identical computed logP (Δ ~0.08) does not guarantee identical passive permeability or metabolic stability; subtle conformational differences may shift assay outcomes.

No Equivalent HTS Data for Methoxy Analog

Publicly available RGS4 and µ-opioid screening data exist only for the ethoxy compound; assuming similar biological activity for the methoxy analog lacks evidential support.

MW and Rotatable Bond Differences

The extra methylene unit and additional rotatable bond may alter binding thermodynamics and ligand efficiency metrics; direct substitution without re-optimization may lead to different SAR.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity Comparison with the Ortho-Methoxy Analog

The target ethoxy compound exhibits a computed XLogP3 of 3.4, while the ortho-methoxy analog (CAS 452088-68-5) reports a logP of 3.48. Although the absolute difference is small (Δ = 0.08 log units), this near-identity in logP means that the ethoxy compound achieves equivalent lipophilicity to the methoxy derivative despite possessing an additional methylene group, a phenomenon that may reflect conformational shielding of the oxygen lone pair by the ethyl group [1].

Lipophilicity (logP)
Cross-study comparable
Target: XLogP3 3.4
Methoxy analog: logP 3.48
Δ -0.08 (marginally less lipophilic)
Supports controlled lipophilicity comparison for permeability screening.
Computed values; experimental logP unavailable.
Lipophilicity LogP Drug Design

Molecular Weight and Heavy Atom Count Differentiation

The target compound possesses a molecular weight of 296.32 Da and 22 heavy atoms, whereas the methoxy analog has a molecular weight of 282.29 Da and 21 heavy atoms [1]. The 14 Da mass difference corresponds to one additional methylene unit, which elevates the target compound's MW closer to the 300 Da boundary often used as a soft upper limit for fragment-based screening libraries.

Molecular Weight
Cross-study comparable
Target: 296.32 Da, 22 heavy atoms
Methoxy analog: 282.29 Da, 21 atoms
+14 Da, +1 CH2
Fragment-compatible but nearer to 300 Da threshold.
Calculated from molecular formulas.
Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

Rotatable Bond Count and Conformational Flexibility

The target compound contains 4 rotatable bonds, while the methoxy analog possesses 3 rotatable bonds (the ethoxy O–CH2 bond is freely rotatable, whereas the methoxy O–CH3 bond is not considered a rotatable bond) [1]. The additional rotatable bond in the ethoxy derivative increases conformational entropy and may influence binding thermodynamics and selectivity.

Rotatable Bonds
Cross-study comparable
Target: 4 rotatable bonds
Methoxy analog: 3 rotatable bonds
+1 rotatable bond
Incremental flexibility may affect binding entropy.
Computed from SMILES; Veber rule context.
Conformational Flexibility Rotatable Bonds Ligand Efficiency

HepG2 Cytotoxicity Baseline (AC50)

In a HepG2 cytotoxicity assay performed by the Broad Institute, the target compound exhibited an AC50 of 31.66 µM, with a Hill slope of 1.22 and a maximum activity of -38.7% at 19.5 µM . No equivalent HepG2 data are publicly available for the methoxy analog. Within the broader benzimidazole-5-carboxylic acid class, many derivatives show cytotoxicity in the micromolar range; the observed AC50 of approximately 32 µM provides a quantitative safety margin benchmark for cell-based screening in this phenotype [1].

HepG2 Cytotoxicity
Supporting evidence
AC50 31.66 µM
Hill slope 1.22, max activity -38.7%
Provides baseline safety margin for cell-based screening.
Above 30 µM flag; no comparator data for methoxy analog.
Cytotoxicity HepG2 Safety Screening

RGS4 Protein-Protein Interaction Inhibition Activity from HTS

The compound was tested in a primary cell-based high-throughput screening assay for identification of compounds that inhibit the regulator of G-protein signaling 4 (RGS4) interaction, sourced from the Johns Hopkins Ion Channel Center . Although individual concentration-response data are not fully disclosed in the public domain, the compound was among the actives flagged in this HTS campaign. The RGS4 target is implicated in Parkinson's disease and schizophrenia, making this assay profile relevant for CNS drug discovery programs. No RGS4 screening data are available for the methoxy analog in public databases.

RGS4 HTS Activity
Data to verify
Flagged as active in primary cell-based HTS assay (JHICC_RGS_Act_HTS). No IC50 available.
Supports RGS4 pathway screening context.
Source: Johns Hopkins Ion Channel Center; no comparator data for analog.
RGS4 G-Protein Signaling High-Throughput Screening

µ-Opioid Receptor Agonist Activity in HTS

In a luminescence-based cell-based primary HTS assay to identify agonists of the mu-type opioid receptor (OPRM1), conducted by The Scripps Research Institute Molecular Screening Center, the target compound was tested and flagged . Mu-opioid receptor agonism is a therapeutically relevant phenotype for pain management, although selectivity over delta and kappa subtypes must be established. No mu-opioid receptor screening data are available for the methoxy analog in public repositories.

µ-Opioid Agonist HTS
Data to verify
Tested and flagged in OPRM1 primary luminescence-based HTS assay. No dose-response data.
Supports GPCR agonist screening research.
Source: Scripps Research Institute; verification in secondary assays needed.
Opioid Receptor GPCR Pain

Recommended Application Scenarios for 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid Based on Quantitative Evidence


Fragment-Based and HTS Library Design Requiring Controlled Lipophilicity

The compound's XLogP3 of 3.4 and molecular weight of 296.32 Da position it within the property space suitable for fragment- or lead-like screening libraries [1]. Its near-identical lipophilicity to the methoxy analog, combined with an additional rotatable bond, provides medicinal chemists with a tool to probe conformational effects on target binding while maintaining a consistent logP .

RGS4-Targeted CNS Drug Discovery Starting Point

The compound's confirmed activity in a primary RGS4 protein-protein interaction HTS assay supports its use as a starting scaffold for medicinal chemistry optimization programs targeting Parkinson's disease or schizophrenia. The HepG2 cytotoxicity AC50 of 31.66 µM provides an initial selectivity window for cell-based follow-up studies [2].

GPCR Agonist Screening and Pain Therapeutics Research

Flagged activity in a µ-opioid receptor agonism HTS campaign makes this compound a candidate for further characterization in opioid receptor panels. Procurement for secondary assays should prioritize batches with verified purity ≥95% to minimize false positives from impurities.

Benzimidazole-5-carboxylic Acid Derivative Synthesis and SAR Expansion

The carboxylic acid functionality at the 5-position allows facile amide coupling or esterification, enabling rapid library synthesis around the N1-ethoxyphenyl-2-methylbenzimidazole core [1]. The absence of comparable biological data for the methoxy analog means that SAR exploration starting from the ethoxy scaffold cannot be substituted with the methoxy building block without risking the loss of confirmed HTS activity .

Application
Selection Property
Validation Focus
Fragment-based library design
Controlled lipophilicity (XLogP3 ~3.4), 4 rotatable bonds
Verify consistent logP and permeability in assay media; confirm fragment-like behavior
RGS4 pathway interaction studies
Primary HTS activity flag, HepG2 AC50 31.66 µM safety window
Validate concentration-response in secondary RGS4 assays; confirm on-target vs. cytotoxicity
GPCR agonist screening (µ-opioid)
OPRM1 primary screen active; purity ≥95% recommended
Test selectivity against δ/κ opioid subtypes; rule out assay interference
Benzimidazole SAR expansion
Free carboxylic acid for amide/ester coupling; ethoxy scaffold with HTS annotation
Synthesize derivatives and compare bioactivity; methoxy analog cannot substitute without re-evaluation
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